

An In-depth Technical Guide to 1,1-Bis(hydroxymethyl)cyclopropane

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Compound of Interest

Compound Name: 1,1-Bis(hydroxymethyl)cyclopropane

Cat. No.: B119854

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CAS Number: 39590-81-3 Molecular Formula: C₅H₁₀O₂ IUPAC Name: [1-(hydroxymethyl)cyclopropyl]methanol

This document provides a comprehensive technical overview of **1,1-Bis(hydroxymethyl)cyclopropane**, a versatile bifunctional molecule. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This guide covers its chemical and physical properties, synthesis methodologies, key applications, and safety information.

Physicochemical and Spectroscopic Data

1,1-Bis(hydroxymethyl)cyclopropane is a colorless to light yellow liquid at room temperature. Its strained cyclopropane ring and two primary hydroxyl groups make it a valuable and reactive building block in chemical synthesis.

Physical and Chemical Properties

Property	Value	Reference
Molecular Weight	102.13 g/mol	[1]
Appearance	Colorless to light yellow clear liquid	
Boiling Point	235-236 °C (lit.)	[2]
Density	1.065 g/mL at 25 °C (lit.)	[2]
Refractive Index (n _{20/D})	1.4700 (lit.)	[2]
Flash Point	>110 °C (>230 °F) - closed cup	[3]
Vapor Pressure	0.00601 mmHg at 25°C	
pKa	14.80 ± 0.10 (Predicted)	
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	
Storage	Store sealed in a dry place at room temperature.	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **1,1-Bis(hydroxymethyl)cyclopropane**.

Spectrum Type	Data	Reference
¹ H NMR	(300 MHz, CDCl ₃): δ 4.02 (s, 2H, -OH), 3.56 (s, 4H, -CH ₂ -), 0.48 (s, 4H, cyclopropyl CH ₂)	[2]
Mass Spectrum	(Electrospray Ionization, ES): m/z 125 [M+Na] ⁺	[2]
Infrared (IR)	An experimental ATR-IR spectrum is available for reference on SpectraBase (from Aldrich). Key expected absorptions include a broad O-H stretch (~3300 cm ⁻¹), C-H stretches (~2800-3000 cm ⁻¹), and C-O stretches (~1050 cm ⁻¹).	[4]
¹³ C NMR	Experimental ¹³ C NMR data for this specific compound is not readily available in the cited literature. Based on its symmetrical structure, three signals would be expected: one for the two equivalent -CH ₂ OH carbons, one for the quaternary cyclopropyl carbon, and one for the two equivalent cyclopropyl -CH ₂ - carbons.	

Synthesis Methodologies

The synthesis of **1,1-Bis(hydroxymethyl)cyclopropane** is primarily achieved through the reduction of 1,1-cyclopropanedicarboxylate esters. Two main methods are highlighted below: a laboratory-scale reduction using a metal hydride and an industrially-oriented catalytic hydrogenation process.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method is suitable for laboratory-scale synthesis and provides a high yield of the target diol.

Reaction: Dimethyl 1,1-cyclopropanedicarboxylate → **1,1-Bis(hydroxymethyl)cyclopropane**

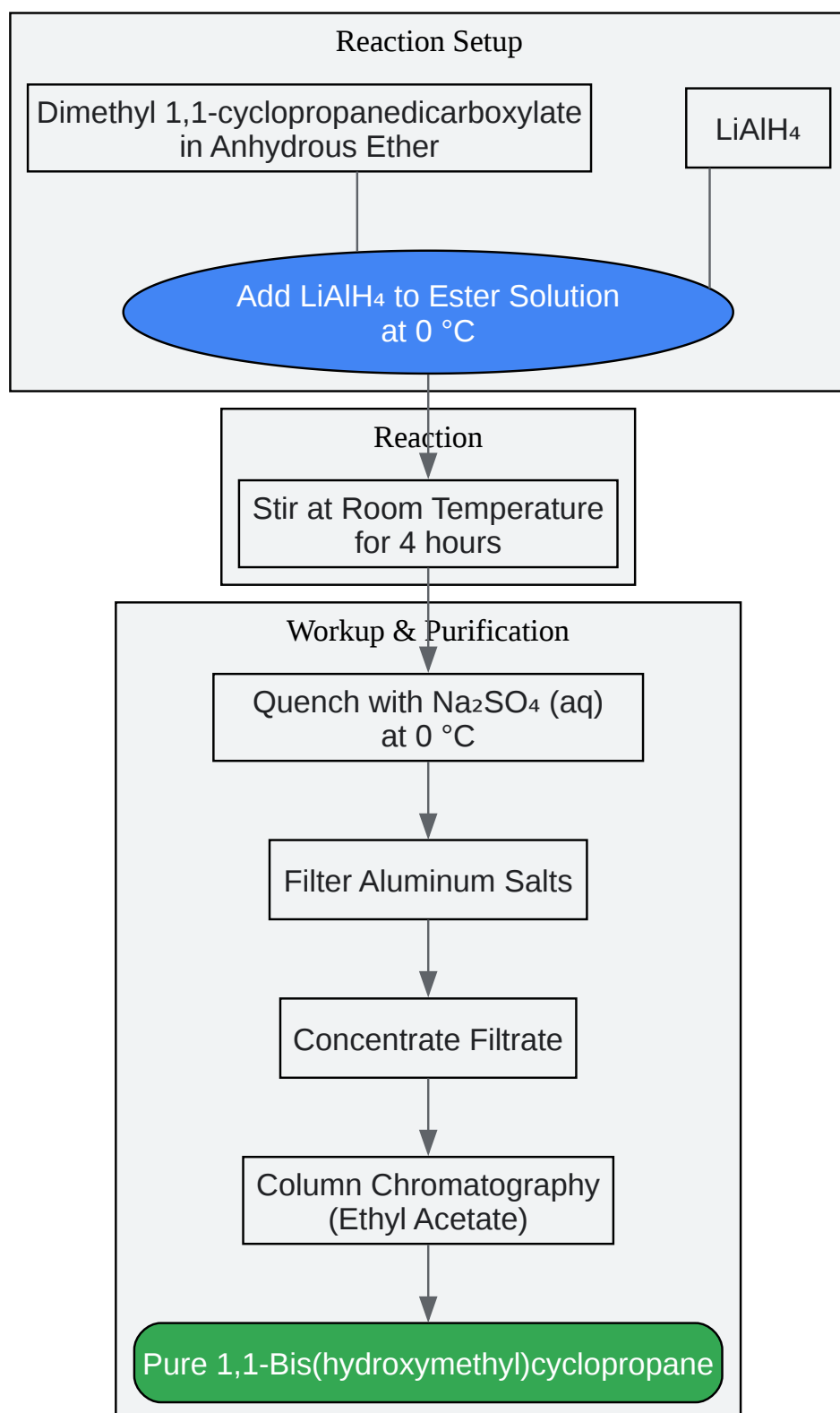
Materials:

- Dimethyl 1,1-cyclopropanedicarboxylate (1.0 eq)
- Lithium aluminum hydride (LiAlH₄) (3.0 eq)
- Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
- Saturated aqueous sodium sulfate (Na₂SO₄) solution
- Ethyl acetate (EtOAc) for chromatography

Procedure:

- To a stirred solution of dimethyl-1,1-cyclopropanedicarboxylate (1.0 eq) in anhydrous diethyl ether (approx. 25 mL per 5 mmol of ester) at 0 °C under an inert atmosphere, add lithium aluminum hydride (3.0 eq) portion-wise, ensuring the temperature remains low.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of a saturated aqueous solution of Na₂SO₄.
- A solid precipitate (aluminum salts) will form. Filter this solid through a pad of Celite and wash it thoroughly with THF or EtOAc.

- Combine the organic filtrates and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel, eluting with ethyl acetate to afford **1,1-Bis(hydroxymethyl)cyclopropane** as a clear liquid.[2]



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Caption: Workflow for LiAlH₄ Reduction Synthesis.

Process Overview: Catalytic Hydrogenation

For larger-scale production, catalytic hydrogenation is preferred as it avoids the use of complex metal hydrides and simplifies product workup.[5]

Reaction: 1,1-Cyclopropanedicarboxylic ester → **1,1-Bis(hydroxymethyl)cyclopropane**

Process Conditions:

- Catalyst: Copper oxide (CuO) supported on various metal oxides such as ZnO, Cr₂O₃, MgO, Al₂O₃, or SiO₂. [5]
- Reactant Phase: Gas-solid-phase. The ester starting material is vaporized in a stream of hydrogen gas.
- Temperature: Approximately 100-200 °C. [5]
- Pressure: 1-15 atmospheres of H₂. [5]

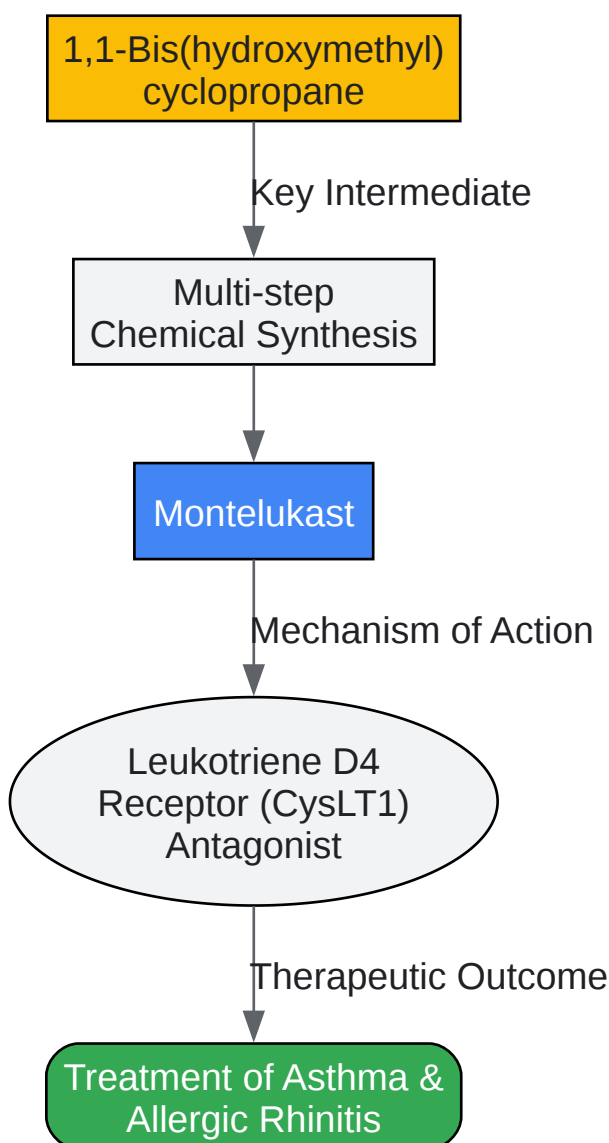
General Procedure: A stream of hydrogen gas is passed through the warmed (50-60 °C) liquid 1,1-cyclopropanedicarboxylic ester to carry the ester vapor to a heated catalyst bed. The gas-phase reaction occurs on the surface of the heterogeneous catalyst, reducing the ester groups to the corresponding diol. This continuous process is more amenable to industrial scale-up compared to the stoichiometric hydride reduction. [5]

Applications in Drug Development and Research

The unique, rigid cyclopropane scaffold and the presence of two reactive hydroxyl groups make **1,1-Bis(hydroxymethyl)cyclopropane** a valuable intermediate in medicinal chemistry.

Intermediate for Montelukast Synthesis

1,1-Bis(hydroxymethyl)cyclopropane is a key building block in the multi-step synthesis of Montelukast (Singulair®). [5] Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis. [6][7][8] The cyclopropane moiety is integral to the final structure of the drug, which blocks the action of leukotriene D₄ on the CysLT₁ receptor in the lungs, leading to reduced inflammation and bronchoconstriction. [4]

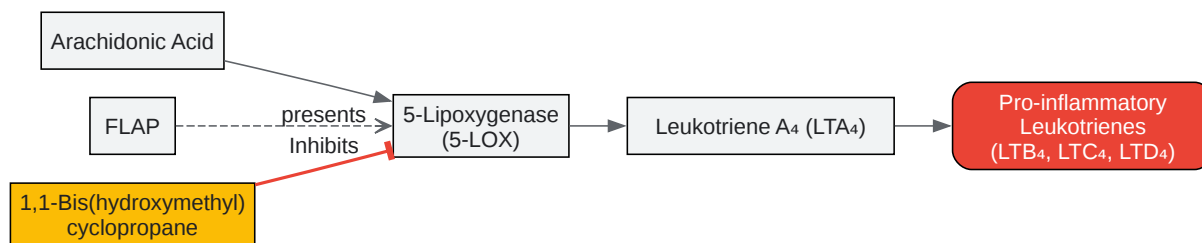


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Caption: Role as an Intermediate for Montelukast.

Inhibitor of 5-Lipoxygenase

The compound itself has been identified as an inhibitor of 5-lipoxygenase (5-LOX). This enzyme is critical in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, **1,1-Bis(hydroxymethyl)cyclopropane** can prevent the conversion of arachidonic acid into leukotrienes, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.



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Caption: Inhibition of the 5-Lipoxygenase Pathway.

Intermediate for Alkaloid Synthesis

1,1-Bis(hydroxymethyl)cyclopropane also serves as a synthetic intermediate in the production of certain morphine alkaloids. These complex molecules are the basis for a range of essential medications, particularly potent analgesics.[2]

Safety and Handling

Proper safety precautions must be observed when handling **1,1-Bis(hydroxymethyl)cyclopropane**.

Safety Aspect	Information	Reference
GHS Hazard Statement	H319: Causes serious eye irritation.	[1][3]
GHS Pictogram	GHS07 (Exclamation Mark)	[3]
Signal Word	Warning	[3]
Precautionary Statements	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1][3]
Storage Class	10: Combustible liquids	[3]
WGK (Germany)	3: Highly hazardous to water	[3]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.

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